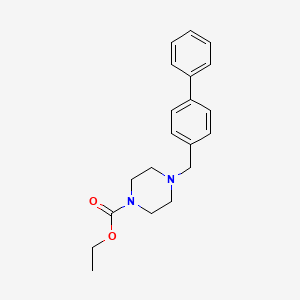
ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate, also known as BRL-49653, is a compound that belongs to the class of piperazinecarboxylate derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Applications De Recherche Scientifique
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the 5-HT6 serotonin receptor, which is involved in the regulation of cognitive processes such as learning and memory. ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been used in various studies to investigate the role of the 5-HT6 receptor in cognitive processes and to develop potential treatments for cognitive disorders such as Alzheimer's disease.
Mécanisme D'action
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate acts as a selective antagonist of the 5-HT6 serotonin receptor. By blocking the activity of this receptor, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can modulate the release of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. This modulation can lead to changes in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, as mentioned above, and can also affect the levels of various proteins and enzymes involved in synaptic plasticity and neuronal survival. ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been shown to improve cognitive function in various animal models of cognitive impairment, including Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to investigate the specific role of this receptor in cognitive processes without affecting other receptors or neurotransmitter systems. However, one limitation of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of the compound to achieve the desired effects, which can increase the risk of side effects or toxicity.
Orientations Futures
There are several potential future directions for the use of ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective 5-HT6 receptor antagonists that can be used in lower doses with fewer side effects. Another direction is the investigation of the role of the 5-HT6 receptor in other cognitive processes and neurological disorders, such as depression and anxiety. Additionally, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate could be used in combination with other drugs or therapies to improve cognitive function in various disorders.
Conclusion:
In conclusion, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate is a compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for the 5-HT6 serotonin receptor makes it a valuable tool for investigating the role of this receptor in cognitive processes and developing potential treatments for cognitive disorders. While there are limitations to its use, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has shown promise in improving cognitive function in various animal models and has several potential future directions for research.
Méthodes De Synthèse
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can be synthesized by reacting 4-biphenylylmethylchloride with 1-piperazinecarboxylic acid in the presence of triethylamine and ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain pure ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate.
Propriétés
IUPAC Name |
ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)22-14-12-21(13-15-22)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVMWUIPNPANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)





![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)